CID 78063492 is a chemical compound that has garnered attention in various scientific studies due to its potential applications in biological research, particularly in the context of protein kinase C signaling pathways. This compound is classified as a dimeric derivative of diacylglycerol, which plays a crucial role in mediating cellular signal transduction.
CID 78063492 can be sourced from various chemical databases and repositories, including PubChem and other scientific literature that focus on the synthesis and evaluation of diacylglycerol analogs. Its relevance is particularly noted in studies exploring protein kinase C activation and its implications in diseases such as cancer and Alzheimer's disease.
CID 78063492 falls under the category of dimeric diacylglycerol derivatives. These compounds are characterized by their ability to bind to protein kinase C, influencing its activity and cellular localization.
The synthesis of CID 78063492 involves creating dimeric derivatives of diacylglycerol analogs, specifically through the formation of DAG-lactones. The process typically includes:
The synthesis is conducted under controlled conditions to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and integrity of the synthesized compound.
The molecular structure of CID 78063492 features two diacylglycerol moieties linked by a carbon chain. This structural configuration allows for specific interactions with protein kinase C domains.
CID 78063492 participates in several biochemical reactions, primarily related to its interaction with protein kinase C. These reactions include:
The binding interactions are typically assessed using in vitro assays that measure changes in fluorescence or luminescence as a result of ligand-receptor interactions. These assays help elucidate the efficacy of CID 78063492 compared to other known ligands.
The mechanism of action for CID 78063492 primarily revolves around its ability to activate protein kinase C through binding to its regulatory domains. This activation leads to:
Studies have shown that variations in linker length affect both binding affinity and functional outcomes, highlighting the importance of structural optimization in drug design.
CID 78063492 has several scientific uses, including:
Halogen bonding (XB) is a critical noncovalent interaction in molecular design, where iodine acts as an electrophilic "sigma-hole" donor. In iodobenzylidene-methylbenzenesulfonamide derivatives (e.g., CID 78063492), iodine's polarizability enables strong interactions (15–25 kJ/mol) with electron-rich partners like carbonyl oxygens or nitrogen atoms in biological targets. Bidentate iodine(III)-based catalysts demonstrate a 10 kcal/mol reduction in Diels-Alder reaction barriers compared to uncatalyzed systems, attributed to XB-induced substrate preorganization and steric repression [5].
Energy decomposition analysis (EDA) reveals that electrostatic contributions (ΔVelstat ≈ –41.0 kcal/mol) dominate over orbital interactions (ΔEorb ≈ –27.4 kcal/mol) in iodine(III)-sulfonamide complexes. This contrasts with iodine(I) systems, where electrostatic stabilization is weaker (ΔVelstat ≈ –27.8 kcal/mol). The enhanced electrophilicity of iodine(III) elongates C–I bonds by 0.1–0.2 Å upon complexation, facilitating charge transfer to π* orbitals of dienophiles [5]. In 5-HT7 receptor ligands, iodine forms XB with Thr5.39 residues, increasing affinity 3–12-fold versus non-halogenated analogs. This interaction is geometrically specific, requiring a 165°–180° C–I···O angle and <3.5 Å distance [7].
Table 1: Halogen Bonding Parameters in Iodine-Sulfonamide Systems
Parameter | Iodine(III) System | Iodine(I) System | Uncatalyzed System |
---|---|---|---|
ΔG‡ Reduction (kcal/mol) | 9.9 | 5.2 | 0 |
Electrostatic Contribution (ΔVelstat, kcal/mol) | –41.0 | –27.8 | – |
Optimal C–I···O Angle | 175° | 168° | – |
Affinity Enhancement (5-HT7) | 12-fold | 3-fold | Baseline |
Density functional theory (DFT) at the M06-2X/def2-TZVP level shows that iodine substitution in benzylidene sulfonamides significantly alters frontier molecular orbitals. The C–I bond lowers the LUMO energy by 1.9 eV compared to non-halogenated analogs, enhancing electrophilicity. This facilitates nucleophilic attack at the sulfonamide carbonyl, with Mulliken charges confirming a 0.35 e– depletion at iodine and 0.28 e– accumulation at the carbonyl oxygen [5].
Conformational analysis reveals two stable rotamers:
Solid-state QTAIM analysis identifies bond critical points (BCPs) between iodine and oxygen (∇2ρ = +0.081), confirming closed-shell interactions. The Laplacian distribution shows charge depletion at iodine’s sigma-hole, validating its electrophilic character [1] [5].
Iodine’s role as a bioisostere in sulfonamide drugs was evaluated against chlorine/bromine derivatives using receptor binding assays and DFT. Key findings:
Table 2: Bioisosteric Halogen Comparison in Sulfonamide Pharmacophores
Parameter | Iodine | Bromine | Chlorine | Methyl |
---|---|---|---|---|
5-HT7 Ki (nM) | 0.9 | 1.5 | 3.2 | 5.4 |
D2 Affinity Increase (Fold) | 33 | 18 | 12 | 10 |
Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 | 2.00 |
LUMO Energy (eV) | –3.6 | –2.7 | –2.3 | –1.7 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: